3,4-Dehydrocilostazol

Description

a cilostazol metabolite

Structure

3D Structure

Properties

IUPAC Name |

6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h9-12,14,16H,1-8,13H2,(H,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHALECSGOJQOHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60224705 | |

| Record name | 3,4-Dehydrocilostazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73963-62-9 | |

| Record name | 3,4-Dehydrocilostazol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073963629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dehydrocilostazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DEHYDROCILOSTAZOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M77W4SPE0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dehydrocilostazol: Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,4-Dehydrocilostazol, an active metabolite of the antiplatelet and vasodilating agent, Cilostazol. We will delve into its chemical identity, physicochemical properties, metabolic origins, and analytical quantification, offering insights for researchers in pharmacology and drug development.

Chemical Identity and Structure

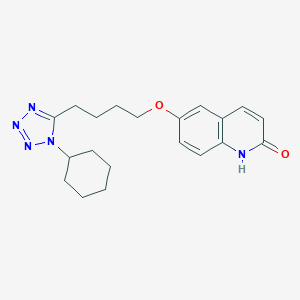

3,4-Dehydrocilostazol, also known by its developmental code OPC-13015, is a quinolinone derivative.[1] Its chemical structure is characterized by a 2-oxo-quinoline core linked to a cyclohexyl-tetrazole moiety via a butoxy chain.[2]

Systematic IUPAC Name: 6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-1H-quinolin-2-one[2]

Chemical Structure:

Caption: Chemical structure of 3,4-Dehydrocilostazol.

Physicochemical Properties

A summary of the key physicochemical properties of 3,4-Dehydrocilostazol is provided in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₅N₅O₂ | [2] |

| Molecular Weight | 367.44 g/mol | [1] |

| CAS Number | 73963-62-9 | [1] |

| Appearance | Off-white to gray solid | [3] |

| Solubility | Soluble in DMSO | [4] |

| logP (predicted) | 3.4 | [2] |

Synthesis and Spectroscopic Characterization

3.1. Synthesis

The synthesis of the 2-oxo-quinoline core can be achieved through various methods, including the Vilsmeier-Haack-Arnold reaction followed by hydrolysis.[5] The tetrazole ring is commonly formed via a [3+2] cycloaddition reaction between an organonitrile and an azide, often catalyzed by a Lewis acid such as a zinc salt.[6][7] The final step would likely involve the etherification of the 6-hydroxy-2-oxo-quinoline intermediate with the pre-formed 1-cyclohexyl-5-(4-halobutyl)tetrazole.

3.2. Spectroscopic Data

Definitive ¹H NMR, ¹³C NMR, and IR spectra for 3,4-Dehydrocilostazol are not widely published. However, based on its structure, the following characteristic signals would be expected:

-

¹H NMR: Aromatic protons of the quinolinone system, signals for the butoxy chain, a complex multiplet for the cyclohexyl group, and a characteristic downfield signal for the NH proton of the quinolinone.

-

¹³C NMR: Carbonyl carbon of the quinolinone at a downfield chemical shift (typically >160 ppm), aromatic carbons, aliphatic carbons of the butoxy chain and cyclohexyl ring, and the carbon of the tetrazole ring.

-

Mass Spectrometry: The protonated molecule [M+H]⁺ is observed at m/z 368.2.[8] A major fragment ion is typically observed at m/z 286.3, corresponding to the loss of the cyclohexyltetrazole moiety.[8]

Analytical Methodologies

The quantification of 3,4-Dehydrocilostazol, particularly in biological matrices like plasma, is crucial for pharmacokinetic and metabolic studies of Cilostazol. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for this purpose, offering high sensitivity and selectivity.[9]

4.1. Experimental Protocol: Quantification of 3,4-Dehydrocilostazol in Human Plasma by UPLC-MS/MS

This protocol is based on established and validated methods.[6][8]

4.1.1. Sample Preparation (Solid-Phase Extraction)

-

Rationale: Solid-phase extraction (SPE) is employed to remove plasma proteins and other interfering substances, concentrating the analyte of interest and improving the cleanliness of the sample injected into the UPLC-MS/MS system.[6]

-

Procedure:

-

To 100 µL of human plasma, add an internal standard (e.g., a deuterated analog of 3,4-Dehydrocilostazol).

-

Pre-condition a suitable SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.

-

Elute 3,4-Dehydrocilostazol and the internal standard with a stronger organic solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

4.1.2. UPLC-MS/MS Conditions

-

Rationale: Reversed-phase chromatography is used to separate 3,4-Dehydrocilostazol from other components based on its hydrophobicity. Tandem mass spectrometry provides high selectivity and sensitivity for detection.

-

UPLC Conditions:

-

MS/MS Conditions:

Caption: A typical workflow for the quantification of 3,4-Dehydrocilostazol in plasma.

Pharmacology and Mechanism of Action

3,4-Dehydrocilostazol is an active metabolite of Cilostazol and contributes significantly to the overall pharmacological effect of the parent drug.[3]

5.1. Mechanism of Action

Like its parent compound, 3,4-Dehydrocilostazol is a phosphodiesterase 3A (PDE3A) inhibitor.[11] PDE3A is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3A, 3,4-Dehydrocilostazol increases intracellular cAMP levels in platelets and vascular smooth muscle cells. This elevation in cAMP leads to:

-

Antiplatelet effect: Inhibition of platelet aggregation.

-

Vasodilation: Relaxation of vascular smooth muscle, leading to increased blood flow.

5.2. Potency

In vitro studies have shown that 3,4-Dehydrocilostazol is a more potent inhibitor of PDE3A than Cilostazol itself.[8] This highlights the importance of considering the levels of this active metabolite when evaluating the clinical efficacy and potential for drug-drug interactions of Cilostazol.

Metabolism and Pharmacokinetics

6.1. Metabolic Pathway

3,4-Dehydrocilostazol is formed from Cilostazol through metabolism by cytochrome P450 (CYP) enzymes in the liver. The primary enzymes responsible for this conversion are CYP3A4 and CYP2C19 .[11]

Caption: Metabolic conversion of Cilostazol to 3,4-Dehydrocilostazol.

6.2. Pharmacokinetics

Following oral administration of Cilostazol, 3,4-Dehydrocilostazol is readily formed and detected in the plasma. Pharmacokinetic studies in rats have shown a terminal half-life (T₁/₂) of approximately 3.94 hours for 3,4-Dehydrocilostazol.[3] The plasma concentration-time profiles of this active metabolite are traceable for up to 12 hours after a single oral dose of Cilostazol.[3]

6.3. Clinical Significance

The formation of 3,4-Dehydrocilostazol is clinically relevant due to its high potency. Genetic polymorphisms in CYP3A4 and CYP2C19 can lead to inter-individual variability in the plasma concentrations of both Cilostazol and 3,4-Dehydrocilostazol, potentially affecting the drug's efficacy and safety profile.[5] Furthermore, co-administration of drugs that are strong inhibitors of CYP3A4 or CYP2C19 can significantly increase the exposure to 3,4-Dehydrocilostazol, necessitating dose adjustments of Cilostazol.[12]

Conclusion

3,4-Dehydrocilostazol is a key active metabolite of Cilostazol, playing a major role in its therapeutic effects. A thorough understanding of its chemical properties, analytical quantification, and pharmacological activity is essential for researchers and clinicians working with Cilostazol. The development of robust and sensitive analytical methods, such as UPLC-MS/MS, is critical for accurate pharmacokinetic modeling and for ensuring the safe and effective use of Cilostazol in clinical practice. Further research into the specific pharmacological profile of 3,4-Dehydrocilostazol may reveal additional therapeutic applications.

References

- Sharpless, K. B., & Demko, Z. P. (2001). A Novel Synthesis of 5-Substituted Tetrazoles from Nitriles.

-

Bhatt, N. M., et al. (2015). Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC-MS/MS. Journal of Pharmaceutical Analysis, 5(1), 1-11. [Link]

- Zhang, Y., et al. (2013). Synthesis and antioxidant activities of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives. Bioorganic & Medicinal Chemistry Letters, 23(1), 253-257.

- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950.

- Zhang, Y., et al. (2014). Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. RSC Advances, 4(106), 61645-61655.

-

PubChem. (n.d.). 1H-Tetrazole. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of cilostazol and of the intermediates thereof.

-

ResearchGate. (n.d.). Mass spectra of cilostazol (A), 3,4-dehydro cilostazol (B), 4′-trans-hydroxy cilostazol (C) and IS (D) in this study. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB.... Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dehydrocilostazol. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Antioxidant Activities of 2-Oxo-quinoline-3-carbaldehyde Schiff-Base Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Possible synthesis path of cilostazol API. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Bhatt, N. M., et al. (2015). Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC-MS/MS. Journal of Pharmaceutical Analysis, 5(1), 1-11.

- Lee, S., et al. (2010). Simultaneous quantification of cilostazol and its primary metabolite 3,4-dehydrocilostazol in human plasma by rapid liquid chromatography/tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 153-158.

-

International Journal of Pharmaceutical Sciences and Research. (2021). SYNTHESIS AND CHARACTERIZATION OF 6 – HYDROXY – 3, 4 -DIHYDROQUINOLINONE CILOSTAZOL IMPURITY-A AS PER INDIAN PHARMACOPOEIA. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. Retrieved from [Link]

- Bhatt, N. M., et al. (2015). Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC-MS/MS. Journal of Pharmaceutical Analysis, 5(1), 1-11.

-

ResearchGate. (n.d.). Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm).... Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC-MS/MS. Retrieved from [Link]

-

Medscape. (n.d.). Diflucan (fluconazole) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

- MDPI. (2023). The Role of Cilostazol, a Phosphodiesterase-3 Inhibitor, in the Development of Atherosclerosis and Vascular Biology: A Review with Meta-Analysis. Journal of Clinical Medicine, 12(13), 4333.

Sources

- 1. scbt.com [scbt.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. JP2007503406A - Process for the preparation of cilostazol and its intermediates - Google Patents [patents.google.com]

- 4. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 5. Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

- 7. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous quantification of cilostazol and its primary metabolite 3,4-dehydrocilostazol in human plasma by rapid liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Diflucan (fluconazole) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

Compound Identification and Physicochemical Properties

An In-depth Technical Guide to 3,4-Dehydrocilostazol

Abstract: This technical guide provides a comprehensive overview of 3,4-Dehydrocilostazol (OPC-13015), a primary and pharmacologically active metabolite of the antiplatelet and vasodilating agent, Cilostazol. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's identification, including its definitive CAS number, physicochemical properties, biological formation, and mechanism of action. Furthermore, this guide presents a detailed, field-proven protocol for the quantification of 3,4-Dehydrocilostazol in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a cornerstone technique in pharmacokinetic and bioequivalence studies. The narrative emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility.

3,4-Dehydrocilostazol is a critical analyte in the study of Cilostazol's pharmacology and metabolism. Accurate identification is paramount for regulatory submission and research consistency. Its primary identifier is the Chemical Abstracts Service (CAS) number.

The fundamental physicochemical properties of 3,4-Dehydrocilostazol are summarized below, providing a foundational dataset for experimental design.

| Property | Value | Source |

| CAS Number | 73963-62-9 | [1][2][3][4][5] |

| Molecular Formula | C₂₀H₂₅N₅O₂ | [2][3][5] |

| Molecular Weight | 367.44 g/mol | [2][4][5] |

| Synonyms | OPC-13015, 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone, USP Cilostazol Related Compound B | [1][4][5] |

| Appearance | Off-white to gray solid | [1] |

| Purity | Typically ≥90-98% for research standards | [1][3][4] |

| Solubility | Soluble in DMSO | [3][6] |

| InChI Key | GHALECSGOJQOHW-UHFFFAOYSA-N | [2][3] |

Biological Significance and Metabolic Formation

3,4-Dehydrocilostazol is not administered directly but is formed in vivo following the administration of its parent drug, Cilostazol. It is a major contributor to the overall therapeutic effect observed.

Cilostazol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[7][8] Specifically, the isoforms CYP3A4 and, to a lesser extent, CYP2C19 are responsible for the dehydrogenation of Cilostazol to form 3,4-Dehydrocilostazol.[3][9] This metabolite is highly active, exhibiting 4 to 7 times the phosphodiesterase inhibitory activity of the parent compound.[7] Following a 100 mg oral dose of Cilostazol, 3,4-Dehydrocilostazol constitutes approximately 15% of the total analytes found in plasma.[7]

Mechanism of Action: PDE3 Inhibition

The therapeutic effects of 3,4-Dehydrocilostazol, mirroring its parent compound, are rooted in the selective inhibition of phosphodiesterase type 3 (PDE3).[3][10][11] This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in platelets and vascular smooth muscle cells.[10][12]

By inhibiting PDE3, 3,4-Dehydrocilostazol leads to an accumulation of intracellular cAMP.[11][12] The downstream effects are twofold:

-

In Platelets: Increased cAMP levels inhibit platelet aggregation, reducing the propensity for thrombus formation.[11][12] This is achieved by decreasing the release of aggregating agents like ADP and serotonin and reducing the activation of GPIIb/IIIa receptors.[11]

-

In Vascular Smooth Muscle: Elevated cAMP activates Protein Kinase A (PKA), which in turn inhibits myosin light chain kinase (MLCK).[11][12] This inhibition prevents the phosphorylation of myosin, leading to smooth muscle relaxation, vasodilation, and improved blood flow.[11][12]

Pharmacokinetic Profile

Understanding the pharmacokinetic (PK) profile of 3,4-Dehydrocilostazol is essential for designing dosage regimens and conducting bioequivalence studies. As an active metabolite, its plasma concentration and half-life are key parameters.

| PK Parameter | Value | Condition | Source |

| T₁/₂ (Half-life) | ~3.94 hours | Oral; 1 mg/kg GLZ and 10 mg/kg CLZ | [1] |

| Cₘₐₓ (Max. Concentration) | ~1.39 µM | Oral; 1 mg/kg GLZ and 10 mg/kg CLZ | [1] |

| AUC₀₋₂₄ (Area Under Curve) | ~4.69 µg·h/mL | Oral; 1 mg/kg GLZ and 10 mg/kg CLZ | [1] |

| Plasma Protein Binding | 97.4% | - | [7] |

Analytical Methodologies for Quantification

The simultaneous determination of Cilostazol and 3,4-Dehydrocilostazol in biological fluids is routinely performed using UPLC-MS/MS.[13][14][15] This technique offers high sensitivity, selectivity, and a short analysis time, making it ideal for high-throughput screening in clinical studies.[13][16]

Protocol: UPLC-MS/MS Quantification in Human Plasma

This protocol is a synthesized methodology based on established and validated methods.[13][14][15]

Objective: To accurately quantify 3,4-Dehydrocilostazol from a small volume of human plasma.

1. Materials and Reagents:

-

Reference Standards: 3,4-Dehydrocilostazol, 3,4-Dehydrocilostazol-d11 (Internal Standard, IS).[13]

-

Human Plasma (with anticoagulant, e.g., K₂EDTA).

-

Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic Acid, Ammonium Formate.

-

Solid Phase Extraction (SPE) Cartridges.

2. Standard and Sample Preparation:

-

Stock Solutions: Prepare 100 µg/mL stock solutions of 3,4-Dehydrocilostazol and its deuterated internal standard (IS) in a methanol:water (50:50, v/v) mixture.[13]

-

Working Solutions: Serially dilute the stock solutions to prepare working solutions for calibration curve (CC) and quality control (QC) samples.

-

Sample Spiking: To an aliquot of 100 µL of blank human plasma, add a known amount of the analyte and 25 µL of the IS solution. Vortex for 30 seconds. This step is critical for creating the CC and QC samples. Real subject samples will only have IS added.

3. Sample Extraction (Solid Phase Extraction - SPE):

-

Rationale: SPE is employed to remove endogenous plasma components (proteins, phospholipids) that can interfere with the analysis and to concentrate the analyte, thereby increasing sensitivity.[13]

-

Steps:

-

Condition the SPE cartridge with methanol followed by water.

-

Load the plasma sample (prepared in Step 2).

-

Wash the cartridge to remove interferences.

-

Elute the analyte and IS using an appropriate organic solvent mixture.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

4. UPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: UPLC BEH C₁₈ (e.g., 50 mm × 2.1 mm, 1.7 µm).[13][14]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and 2.0 mM ammonium formate with 0.1% formic acid.[13] The organic phase ensures elution of the lipophilic analytes, while the aqueous buffer controls pH for optimal ionization.

-

Flow Rate: ~0.35 mL/min.[13]

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization Positive (ESI+).[13]

-

Detection Mode: Multiple Reaction Monitoring (MRM). This highly selective mode enhances the signal-to-noise ratio by monitoring a specific precursor-to-product ion transition.

-

MRM Transitions:

-

Rationale for IS: A stable isotope-labeled internal standard is the gold standard. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, ensuring the most accurate quantification by correcting for variations during sample prep and injection.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration.

-

Apply a weighted (e.g., 1/x²) linear regression to the calibration curve.[13]

-

Quantify the concentration of 3,4-Dehydrocilostazol in unknown samples by interpolating their peak area ratios from the regression line.

Role in Drug Development and Research

3,4-Dehydrocilostazol is a compound of significant interest for several reasons:

-

Pharmacokinetic Studies: As a major active metabolite, its quantification is mandatory in pharmacokinetic, bioavailability, and bioequivalence studies of Cilostazol to understand the total exposure to active moieties.[1][2][13]

-

Impurity Standard: It is listed as "Cilostazol Related Compound B" by the USP, making it a critical reference standard for impurity profiling in the manufacturing of Cilostazol active pharmaceutical ingredients (APIs) and finished drug products.[5][17]

-

Drug-Drug Interaction Studies: Since its formation is dependent on CYP3A4 and CYP2C19, it serves as a probe metabolite to study the effects of co-administered drugs that may inhibit or induce these enzymes.

References

-

MedChemExpress. (n.d.). 3,4-Dehydro Cilostazol (OPC-13015) | Drug Metabolite. Retrieved from MedchemExpress.com[1]

-

Chemdiv. (n.d.). Compound 3,4-Dehydro Cilostazol. Retrieved from Chemdiv.com[2]

-

Cayman Chemical. (n.d.). 3,4-dehydro Cilostazol (CAS Number: 73963-62-9). Retrieved from Caymanchem.com[3]

-

Anax Laboratories. (n.d.). 73963-62-9 | 3,4-Dehydro Cilostazol. Retrieved from Anaxlabs.com[4]

-

Santa Cruz Biotechnology. (n.d.). 3,4-Dehydro Cilostazol | CAS 73963-62-9. Retrieved from scbt.com[5]

-

MedChemExpress. (n.d.). 3,4-Dehydro Cilostazol (OPC-13015). Retrieved from MedchemExpress.com[18]

-

Bertin Bioreagent. (n.d.). 3,4-dehydro Cilostazol - Biochemicals. Retrieved from bertin-bioreagent.com

-

Sahu, S., Rapolu, R., et al. (2015). Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS. Journal of Pharmaceutical Analysis, 5(1), 1-11.[13]

-

PubMed. (2015). Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC-MS/MS. Retrieved from PubMed[14]

-

PubMed. (n.d.). Simultaneous quantification of cilostazol and its primary metabolite 3,4-dehydrocilostazol in human plasma by rapid liquid chromatography/tandem mass spectrometry. Retrieved from PubMed[15]

-

FDA. (n.d.). NDA 20-863/S-011. Retrieved from fda.gov[7]

-

ResearchGate. (2015). Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC-MS/MS. Retrieved from ResearchGate[16]

-

Bertin Bioreagent. (n.d.). 3,4-dehydro Cilostazol - Biochemicals. Retrieved from bertin-bioreagent.com[9]

-

Biomol.com. (n.d.). 3,4-dehydro Cilostazol | CAS 73963-62-9. Retrieved from Biomol.com[6]

-

ResearchGate. (n.d.). Extraction recovery and matrix factor for cilostazol and 3,4-dehydro.... Retrieved from ResearchGate[19]

-

PMC - NIH. (n.d.). Anti-platelet therapy: phosphodiesterase inhibitors. Retrieved from nih.gov[10]

-

International Journal of Pharmaceutical Sciences and Research. (2021). Synthesis and Characterization of 6 – Hydroxy – 3, 4 -Dihydroquinolinone Cilostazol Impurity-A as per Indian Pharmacopoeia. Retrieved from ijpsr.com[17]

-

Pharmacy Freak. (2025). Mechanism of Action of Cilostazol. Retrieved from pharmacyfreak.com[11]

-

NCBI Bookshelf. (n.d.). Cilostazol - StatPearls. Retrieved from nih.gov[8]

-

Patsnap Synapse. (2024). What is the mechanism of Cilostazol?. Retrieved from patsnap.com[12]

-

PubMed. (2005). Cilostazol: potential mechanism of action for antithrombotic effects accompanied by a low rate of bleeding. Retrieved from PubMed[20]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Compound 3,4-Dehydro Cilostazol - Chemdiv [chemdiv.com]

- 3. caymanchem.com [caymanchem.com]

- 4. anaxlab.com [anaxlab.com]

- 5. scbt.com [scbt.com]

- 6. 3,4-dehydro Cilostazol | CAS 73963-62-9 | Cayman Chemical | Biomol.com [biomol.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 10. Anti-platelet therapy: phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacyfreak.com [pharmacyfreak.com]

- 12. What is the mechanism of Cilostazol? [synapse.patsnap.com]

- 13. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simultaneous quantification of cilostazol and its primary metabolite 3,4-dehydrocilostazol in human plasma by rapid liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ijpsr.com [ijpsr.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. researchgate.net [researchgate.net]

- 20. Cilostazol: potential mechanism of action for antithrombotic effects accompanied by a low rate of bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]

3,4-Dehydrocilostazol mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 3,4-Dehydrocilostazol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dehydrocilostazol is the principal and pharmacologically active metabolite of cilostazol, a therapeutic agent approved for the management of intermittent claudication.[1][2][3] Its mechanism of action is intrinsically linked to that of its parent compound, primarily functioning as a potent and selective inhibitor of phosphodiesterase type 3 (PDE3). This guide elucidates the core molecular mechanism of 3,4-dehydrocilostazol, detailing its interaction with PDE3, the subsequent impact on intracellular signaling cascades, and the ultimate physiological effects on key cardiovascular cell types, including platelets and vascular smooth muscle cells. We will explore the causality behind its antiplatelet, vasodilatory, and anti-proliferative properties, supported by validated experimental protocols and data.

Introduction: From Prodrug to Active Metabolite

Cilostazol undergoes extensive hepatic metabolism following oral administration, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C19.[4][5] This biotransformation yields several metabolites, among which 3,4-dehydrocilostazol is the most significant contributor to the overall pharmacological effect.[2] Its activity and mechanism are central to understanding the clinical efficacy of cilostazol in treating peripheral arterial disease.

Core Mechanism: Selective Inhibition of Phosphodiesterase 3 (PDE3)

The foundational mechanism of action for 3,4-dehydrocilostazol is its function as a selective inhibitor of phosphodiesterase type 3 (PDE3), with a particular affinity for the PDE3A isoform prevalent in platelets and vascular smooth muscle cells.[4][6][7]

Phosphodiesterases are a superfamily of enzymes responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6][8] By catalyzing the hydrolysis of the phosphodiester bond in cAMP, PDE3 terminates its signaling activity.

3,4-Dehydrocilostazol binds to the active site of PDE3, preventing it from hydrolyzing cAMP. This inhibition leads to a sustained elevation of intracellular cAMP levels in target cells.[7][9][10] This accumulation of cAMP is the critical initiating event that triggers the cascade of downstream effects responsible for the compound's therapeutic profile.

Caption: Core signaling pathway of 3,4-Dehydrocilostazol action.

Cellular and Physiological Consequences

The elevation of intracellular cAMP triggers distinct, beneficial effects in different cell types, primarily platelets and vascular smooth muscle cells.

Anti-Platelet and Anti-Thrombotic Effects

In platelets, the accumulation of cAMP activates cAMP-dependent Protein Kinase A (PKA).[9][10] PKA activation initiates a phosphorylation cascade that ultimately inhibits key processes in platelet activation and aggregation.[10][11]

-

Inhibition of Aggregation: PKA-mediated signaling prevents the conformational changes in glycoprotein IIb/IIIa receptors and reduces intracellular calcium release, thereby inhibiting both primary and secondary platelet aggregation induced by agonists like ADP and collagen.[10][12]

-

Reduced Granule Release: The activation cascade suppresses the release of pro-thrombotic and pro-inflammatory molecules from platelet granules, such as P-selectin and chemokines (CCL5, CXCL4).[11][13][14]

-

Dampened Procoagulant Activity: Studies have shown that cilostazol, acting through its metabolite, specifically reduces the release of phosphatidylserine-positive extracellular vesicles from platelets, which are critical for the coagulation cascade.[13][14][15]

Vasodilatory and Anti-proliferative Effects in Vascular Smooth Muscle

In vascular smooth muscle cells (VSMCs), the consequences of elevated cAMP are twofold: vasodilation and inhibition of proliferation.

-

Vasodilation: The activation of PKA in VSMCs leads to the phosphorylation and inhibition of myosin light-chain kinase (MLCK).[10] This prevents the phosphorylation of myosin, resulting in smooth muscle relaxation, vasodilation, and improved blood flow.[5][10][16] This effect is a cornerstone of its efficacy in treating intermittent claudication.

-

Inhibition of Proliferation: Pathological proliferation of VSMCs is a key event in atherosclerosis and restenosis.[17][18] 3,4-Dehydrocilostazol, by elevating cAMP, exerts a potent anti-proliferative effect.[7][17][19] This is achieved through multiple sub-mechanisms, including:

-

Downregulation of the E2F transcription factor, a critical regulator of the cell cycle.[18]

-

Suppression of the Extracellular signal-Regulated Kinase (ERK1/2) pathway.[19]

-

Induction of Heme Oxygenase-1 (HO-1) and subsequent activation of AMP-activated protein kinase (AMPK), which helps block PDGF-induced proliferation.[17]

-

| Pharmacological Effect | Target Cell | Core Intracellular Mediator | Key Downstream Consequence |

| Anti-Aggregation | Platelet | cAMP / PKA | Inhibition of GP IIb/IIIa activation and granule release[10][11][12] |

| Anti-Thrombotic | Platelet | cAMP / PKA | Reduced release of procoagulant extracellular vesicles[13][15] |

| Vasodilation | Vascular Smooth Muscle | cAMP / PKA | Inhibition of Myosin Light-Chain Kinase (MLCK)[10] |

| Anti-Proliferation | Vascular Smooth Muscle | cAMP / PKA | Downregulation of E2F and ERK1/2 signaling pathways[18][19] |

| Caption: Summary of 3,4-Dehydrocilostazol's key pharmacological effects. |

Experimental Validation Protocols

The mechanistic claims described are validated through robust in-vitro and ex-vivo assays. The following protocols represent standard methodologies for characterizing PDE3 inhibitors like 3,4-dehydrocilostazol.

Protocol: Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a fluorescence-based assay to determine the IC50 of a test compound against a specific PDE isoform. The principle involves a two-step enzymatic reaction where PDE hydrolyzes cAMP to AMP, and a subsequent enzyme converts AMP to a detectable signal.

Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Reconstitute recombinant human PDE3A enzyme to a working concentration in assay buffer.

-

Prepare a stock solution of the test compound (3,4-dehydrocilostazol) in DMSO and perform serial dilutions to create a 10-point dose-response curve.

-

Prepare a solution of fluorescently-labeled cAMP substrate.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of diluted test compound or DMSO (vehicle control) to appropriate wells.

-

Add 10 µL of the PDE3A enzyme solution to all wells except for a "no enzyme" control.

-

Pre-incubate the plate for 10 minutes at room temperature to allow compound-enzyme interaction.

-

Initiate the reaction by adding 5 µL of the cAMP substrate solution to all wells.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction and develop the signal by adding the detection reagent (e.g., a phosphatase that acts on AMP and a fluorescent probe).[20][21]

-

Incubate for 30 minutes for signal development.

-

-

Data Analysis:

-

Measure fluorescence intensity using a plate reader.

-

Subtract the background signal from "no enzyme" control wells.

-

Normalize the data with the vehicle control (100% activity) and a potent, known PDE3 inhibitor (0% activity).

-

Plot the percentage of inhibition against the log concentration of 3,4-dehydrocilostazol and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol: Platelet Aggregation Assay (Light Transmittance Aggregometry)

This protocol measures the ability of 3,4-dehydrocilostazol to inhibit platelet aggregation in response to an agonist.

Methodology:

-

Sample Preparation:

-

Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

-

Prepare Platelet-Rich Plasma (PRP) by centrifuging the blood at 200 x g for 15 minutes at room temperature.

-

Prepare Platelet-Poor Plasma (PPP) by further centrifuging the remaining blood at 2000 x g for 20 minutes. The PPP serves as the 100% aggregation blank.

-

-

Assay Procedure:

-

Calibrate a light transmittance aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette 450 µL of PRP into a siliconized glass cuvette with a stir bar.

-

Add 50 µL of 3,4-dehydrocilostazol at the desired final concentration (or vehicle control) and incubate for 5 minutes at 37°C while stirring.

-

Initiate aggregation by adding a known platelet agonist (e.g., ADP at 5 µM or collagen at 5 µg/mL).

-

Record the change in light transmittance for 5-10 minutes.[22][23][24]

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined from the aggregation curve.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the inhibition percentage against the log concentration of the compound.

-

Caption: Workflow for Light Transmittance Aggregometry.

Conclusion

The mechanism of action of 3,4-dehydrocilostazol is a clear and well-defined example of targeted enzyme inhibition translating to multifaceted physiological benefit. As the active metabolite of cilostazol, its primary role as a selective PDE3 inhibitor elevates intracellular cAMP in platelets and vascular smooth muscle cells. This single molecular event orchestrates a suite of therapeutic effects, including potent anti-platelet aggregation, vasodilation, and the inhibition of VSMC proliferation. Understanding this detailed mechanism is crucial for the rational development of next-generation PDE3 inhibitors and for optimizing the clinical application of cilostazol in vascular diseases.

References

-

Patel, D. P., et al. (2015). Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS. Journal of Pharmaceutical Analysis, 5(5), 326-333. Available at: [Link]

-

Patel, D. P., et al. (2015). Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC-MS/MS. PubMed, 5(5), 326-333. Available at: [Link]

-

Kimura, Y., et al. (1985). Effect of cilostazol on platelet aggregation and experimental thrombosis. Arzneimittelforschung, 35(7A), 1144-9. Available at: [Link]

-

Gresele, P., et al. (2011). Anti-platelet therapy: phosphodiesterase inhibitors. British Journal of Clinical Pharmacology, 72(4), 634-46. Available at: [Link]

-

Azizi, A., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect sildenafil in a counterfeit drug using spectrophotometry. F1000Research, 8, 1729. Available at: [Link]

-

Schrör, K. (2002). The pharmacology of cilostazol. Herz, 27 Suppl 1, 23-30. Available at: [Link]

-

Gray, B. D., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Analytical and Bioanalytical Chemistry, 410(11), 2735-2746. Available at: [Link]

-

Abdel-Halim, M., et al. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. Molecules, 27(18), 6013. Available at: [Link]

-

Gurney, M. E., et al. (2019). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Journal of Medicinal Chemistry, 62(10), 4884-4903. Available at: [Link]

-

Coenen, D. M., et al. (2021). Inhibition of Phosphodiesterase 3A by Cilostazol Dampens Proinflammatory Platelet Functions. Cells, 10(8), 1998. Available at: [Link]

-

Coenen, D. M., et al. (2021). Inhibition of Phosphodiesterase 3A by Cilostazol Dampens Proinflammatory Platelet Functions. University of Twente Research Information. Available at: [Link]

-

Various Authors. (2025). The pharmacology of Cilostazol. ResearchGate. Retrieved January 7, 2026, from [Link]

-

Akuamoa, F., et al. (2022). Identification of phosphodiesterase type-5 (PDE-5) inhibitors in herbal supplements using a tiered approach with bioassay and liquid chromatography-mass spectrometry. Food Additives & Contaminants: Part A, 39(5), 849-861. Available at: [Link]

-

Umetsu, T., et al. (1987). Potentiation of anti-platelet aggregating activity of cilostazol with vascular endothelial cells. Thrombosis Research, 48(2), 257-60. Available at: [Link]

-

Satoh, K., et al. (2012). Platelet aggregometry in the presence of PGE(1) provides a reliable method for cilostazol monitoring. Thrombosis Research, 130(3), 478-83. Available at: [Link]

-

Kariya, T., et al. (2001). Inhibition of platelet aggregation and the release of P-selectin from platelets by cilostazol. Thrombosis Research, 101(6), 447-54. Available at: [Link]

-

Becker, R., et al. (2005). Effects of cilostazol on human venous smooth muscle. Vascular, 13(2), 108-12. Available at: [Link]

-

Kim, C. W., et al. (2011). Evaluation of anti-platelet and anti-thrombotic effects of cilostazol with PFA-100® and Multiplate® whole blood aggregometer in vitro, ex vivo and FeCl3-induced thrombosis models in vivo. Thrombosis Research, 127(6), 565-70. Available at: [Link]

-

Coenen, D. M., et al. (2021). Inhibition of Phosphodiesterase 3A by Cilostazol Dampens Proinflammatory Platelet Functions. PubMed, 10(8), 1998. Available at: [Link]

-

Coenen, D. M., et al. (2021). Inhibition of Phosphodiesterase 3A by Cilostazol Dampens Proinflammatory Platelet Functions. ResearchGate. Available at: [Link]

-

Kim, J. E., et al. (2013). Cilostazol Inhibits Vascular Smooth Muscle Cell Proliferation and Reactive Oxygen Species Production through Activation of AMP-activated Protein Kinase Induced by Heme Oxygenase-1. Experimental Neurobiology, 22(3), 214-23. Available at: [Link]

-

Kim, M. J., et al. (2005). Cilostazol inhibits vascular smooth muscle cell growth by downregulation of the transcription factor E2F. Hypertension, 45(4), 552-6. Available at: [Link]

-

Asai, F., et al. (2009). Effects of the cAMP-elevating agents cilostamide, cilostazol and forskolin on the phosphorylation of Akt and GSK-3beta in platelets. Thrombosis and Haemostasis, 102(2), 334-40. Available at: [Link]

-

Diflucan (fluconazole) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved January 7, 2026, from [Link]

-

Hashimoto, A., et al. (2006). Activation of endothelial nitric oxide synthase by cilostazol via a cAMP/protein kinase A- and phosphatidylinositol 3-kinase/Akt-dependent mechanism. Atherosclerosis, 189(2), 350-7. Available at: [Link]

-

Lee, J. H., et al. (2012). Cilostazol Prevents Endothelin-Induced Smooth Muscle Constriction and Proliferation. PLoS ONE, 7(9), e44476. Available at: [Link]

-

Kim, K. H., et al. (2010). Inhibitory effects of cilostazol on proliferation of vascular smooth muscle cells (VSMCs) through suppression of the ERK1/2 pathway. Journal of Atherosclerosis and Thrombosis, 17(9), 929-37. Available at: [Link]

-

Al-Zyout, J., & Ahmad, F. (2023). Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors. Journal of Applied Pharmaceutical Science, 13(12), 001-011. Available at: [Link]

-

Ito, S., et al. (1998). Effect of cilostazol, a cAMP phosphodiesterase inhibitor, on nitric oxide production by vascular smooth muscle cells. Immunopharmacology, 40(3), 209-16. Available at: [Link]

-

Kim, H. A., et al. (2023). The Role of Cilostazol, a Phosphodiesterase-3 Inhibitor, in the Development of Atherosclerosis and Vascular Biology: A Review with Meta-Analysis. Journal of Cardiovascular Development and Disease, 10(4), 173. Available at: [Link]

-

Patel, P., & H un, N. (2023). Cilostazol. StatPearls. Available at: [Link]

-

Hassan, M., et al. (2022). TLR4/NF-κB/TNFα and cAMP/SIRT1 signaling cascade involved in mediating the dose-dependent effect of cilostazol in ovarian ischemia reperfusion-induced injury. Immunopharmacology and Immunotoxicology, 44(3), 441-451. Available at: [Link]

-

What is the mechanism of Cilostazol?. (2024). Patsnap Synapse. Retrieved January 7, 2026, from [Link]

-

Batool, F., et al. (2022). Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases. International Journal of Molecular Sciences, 23(19), 11843. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Anti-platelet therapy: phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The pharmacology of cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. What is the mechanism of Cilostazol? [synapse.patsnap.com]

- 11. Inhibition of platelet aggregation and the release of P-selectin from platelets by cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of cilostazol on platelet aggregation and experimental thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Inhibition of Phosphodiesterase 3A by Cilostazol Dampens Proinflammatory Platelet Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research.utwente.nl [research.utwente.nl]

- 16. Effects of cilostazol on human venous smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cilostazol Inhibits Vascular Smooth Muscle Cell Proliferation and Reactive Oxygen Species Production through Activation of AMP-activated Protein Kinase Induced by Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cilostazol inhibits vascular smooth muscle cell growth by downregulation of the transcription factor E2F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibitory effects of cilostazol on proliferation of vascular smooth muscle cells (VSMCs) through suppression of the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Potentiation of anti-platelet aggregating activity of cilostazol with vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Platelet aggregometry in the presence of PGE(1) provides a reliable method for cilostazol monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Evaluation of anti-platelet and anti-thrombotic effects of cilostazol with PFA-100® and Multiplate® whole blood aggregometer in vitro, ex vivo and FeCl3-induced thrombosis models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological profile of 3,4-Dehydrocilostazol

An In-Depth Technical Guide to the Pharmacological Profile of 3,4-Dehydrocilostazol (OPC-13015)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Parent Compound

Cilostazol, a quinolinone derivative, is a well-established therapeutic agent for intermittent claudication, a common symptom of peripheral arterial disease (PAD).[1][2] Its clinical efficacy stems from a dual mechanism of antiplatelet aggregation and vasodilation.[3][4] However, the pharmacological activity of cilostazol is not solely attributable to the parent molecule. The compound is extensively metabolized in the liver, giving rise to several metabolites, among which 3,4-Dehydrocilostazol, also known as OPC-13015, is of primary significance.[2][5]

This guide provides a detailed examination of the pharmacological profile of 3,4-Dehydrocilostazol. As an active metabolite, its contribution to the overall therapeutic effect of cilostazol is substantial, with evidence suggesting it may account for at least 50% of the total in vivo phosphodiesterase (PDE) III inhibition.[6] Understanding the distinct characteristics of this metabolite is therefore critical for researchers and drug development professionals engaged in cardiovascular pharmacology, optimizing cilostazol therapy, or developing next-generation PDE inhibitors.

Part 1: Core Mechanism of Action

Primary Target: Phosphodiesterase 3A (PDE3A)

The principal mechanism of action for both cilostazol and 3,4-Dehydrocilostazol is the selective inhibition of Phosphodiesterase 3 (PDE3), with a particular affinity for the PDE3A isoform prevalent in the cardiovascular system.[7][8] PDE enzymes are responsible for the hydrolysis and degradation of cyclic nucleotides, which act as crucial second messengers in numerous intracellular signaling pathways.[9]

By inhibiting PDE3A, 3,4-Dehydrocilostazol prevents the breakdown of cyclic adenosine monophosphate (cAMP).[8][9] This leads to an accumulation of intracellular cAMP in target cells, namely platelets and vascular smooth muscle cells (VSMCs), which in turn mediates the compound's primary pharmacological effects.[3]

Comparative Potency: A More Active Metabolite

A critical aspect of 3,4-Dehydrocilostazol's profile is its superior potency compared to the parent drug. In vitro studies have consistently demonstrated that 3,4-Dehydrocilostazol (OPC-13015) is approximately 3 to 7 times more potent as a PDE3 inhibitor than cilostazol itself.[10][11] This heightened activity underscores the metabolite's crucial role in the clinical efficacy observed after cilostazol administration. Recent research has also linked higher plasma concentrations of OPC-13015 to more favorable clinical outcomes in certain patient populations, such as those with mild cognitive impairment, suggesting its potential as a predictive biomarker.[12][13]

Signaling Pathway of PDE3A Inhibition

The elevation of intracellular cAMP levels triggers a cascade of downstream events mediated primarily by Protein Kinase A (PKA).

Part 2: Pharmacodynamic Profile

The inhibition of PDE3A and subsequent rise in cAMP by 3,4-Dehydrocilostazol manifests in several key physiological responses.

-

Inhibition of Platelet Aggregation : In platelets, elevated cAMP levels activate PKA, which phosphorylates multiple downstream targets. This cascade inhibits the release of intracellular calcium stores, a critical step for platelet activation.[9][14] The ultimate result is a powerful anti-aggregatory effect, reducing the formation of thrombi.[9] Cilostazol and its metabolites have been shown to reduce the release of chemokines like CCL5 and CXCL4 from platelets.[15][16]

-

Vasodilation : In vascular smooth muscle cells, increased cAMP levels lead to PKA-mediated inhibition of myosin light-chain kinase (MLCK).[9] This prevents the phosphorylation of myosin, resulting in smooth muscle relaxation and, consequently, vasodilation. This action helps to increase blood flow in constricted arteries.[1]

-

Inhibition of VSMC Proliferation : Beyond acute vasodilation, the rise in cAMP has an anti-mitogenic effect, inhibiting the proliferation of vascular smooth muscle cells.[3][7] This is a key mechanism in preventing restenosis after vascular interventions.

Part 3: Pharmacokinetic (PK) Profile

3,4-Dehydrocilostazol is not administered directly but is formed in vivo following the oral administration of cilostazol.

-

Absorption and Metabolism : Cilostazol is absorbed orally and undergoes extensive first-pass metabolism in the liver.[1][6] This biotransformation is primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 and, to a lesser extent, CYP2C19 being the key isoenzymes involved in converting cilostazol to 3,4-Dehydrocilostazol and other metabolites.[9][11][17]

-

Distribution : Like its parent compound, 3,4-Dehydrocilostazol is highly protein-bound (95-98%), predominantly to albumin.[1][6]

-

Elimination : The apparent elimination half-life of cilostazol and its active metabolites, including 3,4-Dehydrocilostazol, is approximately 11 to 13 hours, supporting a twice-daily dosing regimen for the parent drug.[6][18]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for cilostazol and its primary active metabolite, 3,4-Dehydrocilostazol, derived from human studies. It is important to note that values can vary based on dosage, formulation, and patient population.

| Parameter | Cilostazol | 3,4-Dehydrocilostazol (OPC-13015) | Reference(s) |

| Time to Peak (Tmax) | ~3 hours | Similar to parent drug | [19] |

| Elimination Half-life (t½) | ~11-13 hours | ~11-13 hours | [6][18] |

| Relative Potency (vs. Cilostazol) | 1x | 3x - 7x higher | [10][11] |

| Relative Systemic Exposure (AUC) | 100% | ~28% of Cilostazol AUC | [10] |

| Primary Metabolizing Enzymes | CYP3A4, CYP2C19 | N/A (is a metabolite) | [11][17] |

Part 4: Analytical Methodology: A Self-Validating Protocol

Accurate quantification of 3,4-Dehydrocilostazol in biological matrices is essential for pharmacokinetic modeling, bioequivalence studies, and clinical trial monitoring. The gold standard for this application is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) due to its high sensitivity, specificity, and throughput.[20][21]

Workflow: Quantification of 3,4-Dehydrocilostazol in Human Plasma

Detailed Step-by-Step Protocol

This protocol is a synthesized representation based on established and validated methods.[20][21][22]

1. Preparation of Standards and Quality Controls (QCs):

-

Rationale: A self-validating system requires a precise calibration curve and independent QCs to ensure accuracy and reproducibility.

-

Procedure:

-

Prepare primary stock solutions of 3,4-Dehydrocilostazol and a suitable internal standard (IS), such as a deuterated analog (e.g., DCIL-d11), in methanol.[2][21]

-

Generate a series of working standard solutions by serially diluting the stock solution.

-

Spike blank human plasma with these working solutions to create calibration standards covering the expected concentration range (e.g., 0.5–500 ng/mL).[20][21]

-

Independently prepare QC samples at low, medium, and high concentrations.

-

2. Sample Extraction (Solid Phase Extraction - SPE):

-

Rationale: SPE is chosen to remove plasma proteins and phospholipids that interfere with MS analysis, ensuring a clean sample and robust assay.

-

Procedure:

-

To 100 µL of a plasma sample, standard, or QC, add 25 µL of the IS working solution.

-

Vortex mix for 30 seconds.

-

Condition an SPE cartridge (e.g., LiChroSep DVB-HL) with methanol followed by deionized water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the analyte and IS with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen at ~40°C.

-

Reconstitute the residue in the mobile phase for injection.

-

3. UPLC-MS/MS Conditions:

-

Rationale: UPLC provides rapid and high-resolution separation. Tandem MS in Multiple Reaction Monitoring (MRM) mode offers exceptional specificity by monitoring a unique precursor-to-product ion transition.

-

Procedure:

-

UPLC System: Waters Acquity UPLC or equivalent.

-

Column: UPLC BEH C18 (e.g., 50 mm × 2.1 mm, 1.7 µm).[20]

-

Mobile Phase: Isocratic mixture of acetonitrile and an aqueous buffer (e.g., 2.0 mM ammonium formate).[21]

-

Flow Rate: ~0.4 mL/min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

-

MRM Transitions:

-

4. Data Analysis and Validation:

-

Rationale: The protocol's trustworthiness is established through rigorous validation.

-

Procedure:

-

Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the standards. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.

-

Quantify the concentration of 3,4-Dehydrocilostazol in unknown samples and QCs using the regression equation.

-

Validate the assay for linearity, precision, accuracy, recovery, and matrix effect according to regulatory guidelines. Intra- and inter-batch precision should be <15% CV, and accuracy should be within 85-115% of the nominal value.[20][21]

-

Conclusion and Future Directions

3,4-Dehydrocilostazol (OPC-13015) is not merely a byproduct of cilostazol metabolism but a potent, pharmacologically active entity that is fundamental to the therapeutic efficacy of its parent drug. Its superior PDE3A inhibitory activity makes it a key contributor to the antiplatelet and vasodilatory effects seen in clinical practice.

For drug development professionals, the pronounced activity of this metabolite highlights the importance of comprehensive metabolite profiling in early-stage development. For researchers, the potential of using 3,4-Dehydrocilostazol plasma levels as a biomarker for therapeutic response warrants further investigation, potentially paving the way for personalized medicine approaches in the treatment of peripheral arterial disease and other vascular conditions.[13] Future studies could also explore whether direct administration or targeted delivery of 3,4-Dehydrocilostazol could offer an improved therapeutic window or enhanced efficacy over the parent compound.

References

-

Choi, H. Y., et al. (2019). Pharmacokinetic modeling analysis of cilostazol and its active metabolites (OPC-13015 and OPC-13213) after multiple oral doses of cilostazol in healthy Korean volunteers. Xenobiotica, 49(1), 1-8. [Link]

-

Prajapati, R., et al. (2015). Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC-MS/MS. Journal of Pharmaceutical Analysis, 5(1), 1-11. [Link]

-

Mallika, S., et al. (2001). Cilostazol pharmacokinetics after single and multiple oral doses in healthy males and patients with intermittent claudication resulting from peripheral arterial disease. Journal of Clinical Pharmacology, 41(4), 425-433. [Link]

-

Lee, H. D., et al. (2008). Simultaneous quantification of cilostazol and its primary metabolite 3,4-dehydrocilostazol in human plasma by rapid liquid chromatography/tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 386-392. [Link]

-

Drugs.com. (n.d.). Cilostazol: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

-

Shakor, A., & Tadi, P. (2023). Cilostazol. In StatPearls. StatPearls Publishing. [Link]

-

Pharmacology of Cilostazol (Pletaal, Cilostal); Mechanism of action, Uses, Effects, Pharmacokinetics. (2025, May 9). YouTube. [Link]

-

Kim, T. H., et al. (2024). In Vitro/In Vivo Correlation of Two Extended-Release Cilostazol Formulations. Pharmaceuticals, 17(6), 787. [Link]

-

Lee, H. D., et al. (2008). Simultaneous quantification of cilostazol and its primary metabolite 3,4-dehydrocilostazol in human plasma by rapid liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]

-

Choi, H. Y., et al. (2019). Pharmacokinetic modeling analysis of cilostazol and its active metabolites (OPC-13015 and OPC-13213) after multiple oral doses of cilostazol in healthy Korean volunteers. Taylor & Francis Online. [Link]

-

Choi, H. Y., et al. (2019). Full article: Pharmacokinetic modeling analysis of cilostazol and its active metabolites (OPC-13015 and OPC-13213) after multiple oral doses of cilostazol in healthy Korean volunteers. Taylor & Francis Online. [Link]

-

U.S. Food and Drug Administration. (1997). NDA 20-863. accessdata.fda.gov. [Link]

-

Prajapati, R., et al. (2015). Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC-MS/MS. ResearchGate. [Link]

-

Prajapati, R., et al. (2015). Extraction recovery and matrix factor for cilostazol and 3,4-dehydro... ResearchGate. [Link]

-

Schror, K. (2002). The pharmacology of cilostazol. Herz, 27(6), 505-514. [Link]

-

Iwahashi, H., et al. (2013). Impact of Cilostazol Pharmacokinetics on the Development of Cardiovascular Side Effects in Patients with Cerebral Infarction. Biological & Pharmaceutical Bulletin, 36(8), 1278-1284. [Link]

-

Gresele, P., et al. (2011). Anti-platelet therapy: phosphodiesterase inhibitors. British Journal of Clinical Pharmacology, 72(4), 634-646. [Link]

-

Schror, K. (2002). The pharmacology of Cilostazol. ResearchGate. [Link]

-

Prajapati, R., et al. (2015). Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS. Journal of Pharmaceutical Analysis, 5(1), 1-11. [Link]

-

Kim, T. H., et al. (2024). Plasma concentration vs. time profile of Cilostazol, OPC-13015,... ResearchGate. [Link]

-

Choi, J. S., & Choi, J. S. (2010). Effects of cilostazol on the pharmacokinetics of carvedilol after oral and intravenous administration in rats. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 65(2), 118-121. [Link]

-

Maki, T., et al. (2021). Conversion from cilostazol to OPC-13015 linked to mitigation of cognitive impairment. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 7(1), e12182. [Link]

-

Kim, T. H., et al. (2024). In vivo PK parameters of Cilostazol and metabolites (OPC-13015 and... ResearchGate. [Link]

-

Maki, T., et al. (2021). Conversion from cilostazol to OPC-13015 linked to mitigation of cognitive impairment. PubMed. [Link]

-

El-Masri, H., et al. (2021). Inhibition of Phosphodiesterase 3A by Cilostazol Dampens Proinflammatory Platelet Functions. Cells, 10(8), 1998. [Link]

-

Medscape. (n.d.). Diflucan (fluconazole) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

-

Kim, D. K., et al. (2024). The Role of Cilostazol, a Phosphodiesterase-3 Inhibitor, in the Development of Atherosclerosis and Vascular Biology: A Review with Meta-Analysis. Journal of Cardiovascular Development and Disease, 11(3), 73. [Link]

-

Kim, D. K., et al. (2024). The Role of Cilostazol, a Phosphodiesterase-3 Inhibitor, in the Development of Atherosclerosis and Vascular Biology: A Review with Meta-Analysis. PubMed. [Link]

-

ClinicalTrials.gov. (n.d.). NCT00766545 | Cilostazol Stroke Prevention Study : A Placebo-controlled Double-blind Trial for Secondary Prevention of Cerebral Infarction. ClinicalTrials.gov. [Link]

-

El-Masri, H., et al. (2021). Inhibition of Phosphodiesterase 3A by Cilostazol Dampens Proinflammatory Platelet Functions. PubMed. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Cilostazol? Patsnap Synapse. [Link]

-

Tantry, U. S., et al. (2021). Update on Cilostazol: A Critical Review of Its Antithrombotic and Cardiovascular Actions and Its Clinical Applications. The Journal of Clinical Pharmacology, 61(12), 1541-1554. [Link]

-

El-Masri, H., et al. (2021). (PDF) Inhibition of Phosphodiesterase 3A by Cilostazol Dampens Proinflammatory Platelet Functions. ResearchGate. [Link]

-

Uchiyama, S., et al. (2022). Dual antiplatelet therapy with cilostazol in stroke patients with extracranial arterial stenosis or without arterial stenosis: A subgroup analysis of the CSPS.com trial. International Journal of Stroke, 17(8), 911-919. [Link]

-

Lee, T., et al. (2015). Action mechanism of cilostazol in platelets. When the action of PDE III... ResearchGate. [Link]

Sources

- 1. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Cilostazol, a Phosphodiesterase-3 Inhibitor, in the Development of Atherosclerosis and Vascular Biology: A Review with Meta-Analysis | MDPI [mdpi.com]

- 4. The Role of Cilostazol, a Phosphodiesterase-3 Inhibitor, in the Development of Atherosclerosis and Vascular Biology: A Review with Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. drugs.com [drugs.com]

- 7. The pharmacology of cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Cilostazol? [synapse.patsnap.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Impact of Cilostazol Pharmacokinetics on the Development of Cardiovascular Side Effects in Patients with Cerebral Infarction [jstage.jst.go.jp]

- 12. Conversion from cilostazol to OPC‐13015 linked to mitigation of cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Conversion from cilostazol to OPC-13015 linked to mitigation of cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Inhibition of Phosphodiesterase 3A by Cilostazol Dampens Proinflammatory Platelet Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Anti-platelet therapy: phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cilostazol pharmacokinetics after single and multiple oral doses in healthy males and patients with intermittent claudication resulting from peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Simultaneous quantification of cilostazol and its primary metabolite 3,4-dehydrocilostazol in human plasma by rapid liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolism of Cilostazol to 3,4-Dehydrocilostazol

This guide provides a comprehensive overview and a field-proven protocol for studying the in vitro metabolism of cilostazol, focusing on the formation of its principal active metabolite, 3,4-dehydrocilostazol (OPC-13015). Designed for researchers, scientists, and drug development professionals, this document synthesizes established biochemical principles with practical, validated methodologies to ensure robust and reproducible results.

Introduction: Pharmacological Context and Metabolic Significance

Cilostazol is a quinolinone derivative widely prescribed for the reduction of symptoms of intermittent claudication.[1] Its therapeutic efficacy is primarily attributed to its activity as a phosphodiesterase III (PDE III) inhibitor, which leads to increased cyclic AMP (cAMP) levels, resulting in vasodilation and inhibition of platelet aggregation.[1][2][3]

However, the pharmacological activity of cilostazol is not solely dependent on the parent compound. Cilostazol undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][4][5] This biotransformation yields several metabolites, two of which are pharmacologically active: 3,4-dehydrocilostazol (OPC-13015) and 4'-trans-hydroxy-cilostazol (OPC-13213).[6] Notably, 3,4-dehydrocilostazol is considered the most significant active metabolite, exhibiting a potency in PDE III inhibition that is 3 to 7 times greater than the parent drug.[6] Following oral administration, this metabolite constitutes approximately 15% of the total analytes in plasma, underscoring its critical contribution to the overall therapeutic effect.[1][5]

Understanding the in vitro metabolic pathways leading to 3,4-dehydrocilostazol is paramount for several reasons:

-

Predicting Drug-Drug Interactions (DDI): Since cilostazol's metabolism is dependent on specific CYP isoforms, co-administration with drugs that inhibit or induce these enzymes can significantly alter the plasma concentrations of both cilostazol and its potent metabolite, potentially leading to adverse effects or reduced efficacy.[3][6]

-

Informing Clinical Dosing: Knowledge of the metabolic profile, particularly the enzymes involved, allows for dose adjustments in patients taking concomitant medications that are strong CYP inhibitors.[5]

-

Regulatory Submission: Regulatory agencies such as the FDA require comprehensive in vitro metabolism data as part of the new drug application process to assess the drug's safety and DDI potential.[7][8][9]

This guide will focus on the experimental framework for elucidating the conversion of cilostazol to 3,4-dehydrocilostazol using established in vitro systems.

The Enzymatic Machinery: Cytochrome P450 Isoforms

The conversion of cilostazol to its metabolites is a multi-step process catalyzed by specific CYP450 enzymes located primarily in the liver.[10] In vitro studies using human liver microsomes (HLM) and recombinant human CYP enzymes have successfully identified the key players in this pathway.[11][12]

The formation of 3,4-dehydrocilostazol (OPC-13015) is not a direct conversion. It proceeds via an intermediate metabolite, OPC-13326, which results from the hydroxylation of the quinone moiety of cilostazol.[2][13][14] This initial, predominant metabolic step is primarily catalyzed by CYP3A4 .[1][2][13][15] A secondary, parallel pathway involves the hydroxylation of the hexane moiety to form OPC-13217, a reaction mediated by CYP2C19 and CYP3A5 .[2][15][16]

While the enzyme responsible for the subsequent conversion of the intermediate OPC-13326 to the final active metabolite 3,4-dehydrocilostazol is reported as unknown in some literature, the rate-limiting step and primary point of potential interaction is the initial CYP3A4-mediated hydroxylation.[1][5] Therefore, in vitro systems must be competent in CYP3A4 activity to accurately model this metabolic event.

Diagram: Cilostazol Metabolic Pathway

The following diagram illustrates the primary metabolic routes of cilostazol.

Caption: Primary metabolic pathways of cilostazol mediated by CYP450 enzymes.

Table 1: Key CYP450 Enzymes in Cilostazol Metabolism

| Enzyme | Role in Cilostazol Metabolism | Kinetic Parameter (Example) | Reference |

| CYP3A4 | Major enzyme responsible for the primary metabolic route: hydroxylation of the quinone moiety to form the OPC-13015 precursor. | Km = 101 µM (suggesting relatively low affinity) | [1][13][15][17] |

| CYP2C19 | Involved in the secondary metabolic route: hydroxylation of the hexane moiety. Genetic polymorphisms in this enzyme can affect metabolite ratios. | - | [1][15][16] |

| CYP3A5 | Contributes to the hydroxylation of the hexane moiety. | - | [15][16] |

| CYP1B1, CYP2C8 | Minor contributing roles in the formation of various metabolites. | - | [15] |

Experimental Protocol: In Vitro Metabolism Using Human Liver Microsomes

This section details a robust, self-validating protocol for assessing the formation of cilostazol metabolites using pooled human liver microsomes (HLM). HLM is the preferred system for initial screening as it contains a comprehensive suite of Phase I and Phase II enzymes at physiologically relevant ratios, providing a reliable preview of in vivo hepatic metabolism.[11][18]

Causality Behind Experimental Choices

-

Test System (HLM): We use pooled HLM (from ≥10 donors) to average out inter-individual variability in enzyme expression and activity.[18]

-

Cofactor (NADPH): CYP450 enzymes are monooxygenases that require a source of reducing equivalents to activate molecular oxygen. An NADPH-regenerating system is used to ensure that NADPH concentration is not rate-limiting throughout the incubation period.[11][19]

-

Incubation Conditions: The reaction is conducted at 37°C to mimic physiological temperature. The choice of substrate concentration and incubation time should be optimized to ensure initial rate conditions are met (ideally <20% substrate turnover) for accurate kinetic analysis.[20]

-

Controls: The inclusion of negative controls is critical for validating the results. A "No NADPH" control confirms that the observed metabolism is enzyme- and cofactor-dependent. A "Time 0" control accounts for any non-enzymatic degradation and establishes the baseline analyte recovery.[20]

Materials and Reagents

-

Cilostazol (analytical standard)

-

3,4-Dehydrocilostazol (analytical standard)

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Magnesium Chloride (MgCl₂)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Internal Standard (IS): A structurally similar, stable compound not found in the matrix (e.g., deuterated cilostazol or another suitable compound).

-

Acetonitrile (ACN), HPLC-grade, containing the IS at a known concentration (for reaction termination and protein precipitation).

-

96-well incubation plates and collection plates.

-

Incubator/shaker set to 37°C.

-

Centrifuge capable of holding 96-well plates.

Step-by-Step Methodology

-

Preparation of Reagents:

-

Thaw human liver microsomes on ice.[20] Dilute to a working concentration of 1 mg/mL in cold 100 mM phosphate buffer. Keep on ice.

-

Prepare a 100x stock solution of Cilostazol (e.g., 100 µM) in a suitable organic solvent like DMSO or acetonitrile. The final organic solvent concentration in the incubation should be kept low (<1%) to avoid inhibiting enzyme activity.[18]

-

Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

-

-

Incubation Setup (performed in a 96-well plate):

-

Pre-incubation: To each well, add the following in order:

-

Negative Controls: For control wells, substitute the HLM solution with buffer (-Enzyme) or prepare samples that will have the reaction stopped immediately at Time 0.

-

Gently mix and pre-incubate the plate at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.

-

-

Initiation and Incubation:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to all wells except the "No NADPH" controls. For "No NADPH" wells, add an equivalent volume of buffer.

-

The final incubation volume is typically 200 µL.

-

Incubate the plate at 37°C with gentle agitation for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).[20]

-

-

Reaction Termination and Sample Processing:

-

At each time point, terminate the reaction by adding 2-4 volumes of ice-cold acetonitrile containing the internal standard (e.g., 400 µL of ACN + IS). This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.

-

Seal the plate, vortex thoroughly for 1-2 minutes, and then centrifuge at high speed (e.g., 3000 x g for 10 minutes) to pellet the precipitated protein.

-

-

Analyte Quantification:

-